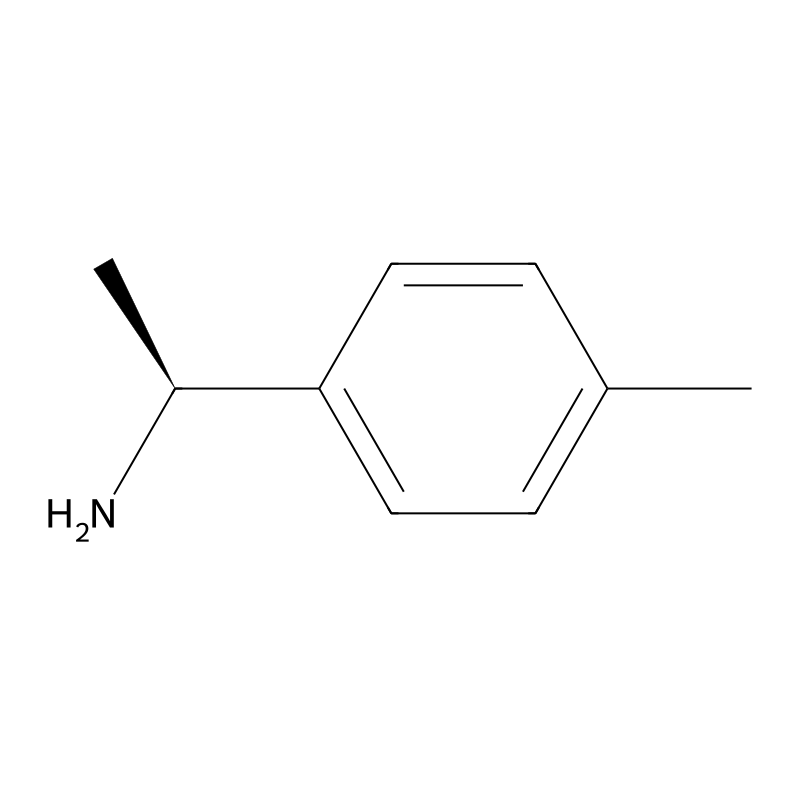

(S)-(-)-1-(p-Tolyl)ethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Asymmetric Catalysis:

(S)-(-)-1-(p-Tolyl)ethylamine can be employed as a chiral ligand in asymmetric catalysis, a technique used to create enantioenriched products in chemical reactions. Due to its chirality, the molecule can interact differently with the starting materials depending on their own chirality, influencing the reaction pathway and favoring the formation of a specific enantiomer. Research has explored its use in various asymmetric reactions, including hydrogenation, hydroformylation, and aldol condensation reactions [].

Medicinal Chemistry:

The structural features of (S)-(-)-1-(p-Tolyl)ethylamine make it a promising scaffold for drug discovery. The presence of the amine group allows for further functionalization, enabling the development of molecules targeting specific biological targets. Studies have investigated its potential as a precursor for the synthesis of drugs with diverse therapeutic activities, including anticonvulsants, antidepressants, and antipsychotics [].

Material Science:

(S)-(-)-1-(p-Tolyl)ethylamine can be incorporated into the design of functional materials due to its unique properties. Its chiral nature can influence the self-assembly behavior of molecules, leading to the formation of ordered structures with potential applications in areas like organic electronics and nonlinear optics [].

(S)-(-)-1-(p-Tolyl)ethylamine, with the chemical formula C₉H₁₃N and a molecular weight of 135.21 g/mol, is an optically active compound classified as an amine. It is characterized by a chiral center, which contributes to its unique properties and applications in various chemical processes. This compound is often utilized as a reagent in the synthesis of optically active pyrethroids, which are insecticides effective against pests such as mosquitoes, flies, and cockroaches .

The structure of (S)-(-)-1-(p-Tolyl)ethylamine includes a p-tolyl group attached to an ethylamine backbone. Its InChI key is UZDDXUMOXKDXNE-QMMMGPOBSA-N, and it has several synonyms including (S)-1-p-tolylethanamine and (S)-(-)-4-(1-aminoethyl)toluene .

- Amidation: It can react with carboxylic acids or their derivatives to form secondary amides. This reaction is significant in synthesizing compounds used in pharmaceuticals and agrochemicals.

- Reductive Amination: The amine group can react with carbonyl compounds (aldehydes or ketones) under reductive conditions to yield secondary amines, which are valuable intermediates in organic synthesis.

- Formation of Diastereomeric Salts: In asymmetric synthesis, this compound can be used to form diastereomeric salts with other chiral compounds, aiding in the resolution of racemic mixtures .

Research indicates that (S)-(-)-1-(p-Tolyl)ethylamine exhibits biological activity primarily through its role as a chiral building block in the synthesis of biologically active compounds. Its derivatives have shown potential in pharmacology, particularly in formulations aimed at pest control due to their insecticidal properties. The compound's stereochemistry plays a crucial role in its interaction with biological systems, influencing the efficacy and specificity of the resulting products .

The synthesis of (S)-(-)-1-(p-Tolyl)ethylamine can be achieved through several methods:

- From Isopropyl 2-Methoxyacetate: This method involves multiple steps where starting materials undergo transformations to yield the desired amine .

- Amidation Reactions: Utilizing sophorolipid ethyl ester as a substrate for amidation reactions can also lead to the formation of this compound.

- Chiral Resolution Techniques: The compound can be obtained through chiral resolution processes involving diastereomeric salt formation, which enhances the yield of the desired enantiomer .

(S)-(-)-1-(p-Tolyl)ethylamine finds applications across various fields:

- Insecticides: Its primary use is in the synthesis of pyrethroids for pest control.

- Pharmaceuticals: It serves as a precursor for synthesizing various biologically active compounds and secondary amides.

- Asymmetric Catalysis: The compound acts as a resolving agent for racemic mixtures and is utilized in asymmetric catalysis due to its chiral nature .

Studies on (S)-(-)-1-(p-Tolyl)ethylamine have focused on its interactions within biological systems and its reactivity with other chemical entities. Interaction studies reveal that its stereochemistry significantly influences its binding affinity and selectivity towards target molecules, making it a valuable compound in drug design and development.

Several compounds share structural similarities with (S)-(-)-1-(p-Tolyl)ethylamine, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-(+)-1-(4-Methylphenyl)ethylamine | C₉H₁₃N | Enantiomeric form with different biological activity |

| (S)-(-)-4-(1-Aminoethyl)toluene | C₉H₁₃N | Similar structure; used in similar applications |

| (S)-alpha,p-Dimethylbenzylamine | C₁₁H₁₅N | Features additional methyl groups; broader applications |

| (R)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine | C₁₂H₁₂F₆N | Contains trifluoromethyl groups; distinct reactivity |

| (S)-1-P-Tolyldimethylamine | C₁₁H₁₅N | Dimethyl substitution alters properties significantly |

The uniqueness of (S)-(-)-1-(p-Tolyl)ethylamine lies in its specific stereochemistry and functional group arrangement, which confer distinct reactivity patterns and biological activities compared to its analogs.

(S)-(-)-1-(p-Tolyl)ethylamine, a chiral secondary amine, emerged as a critical intermediate in organic synthesis during the latter half of the 20th century. Early research focused on its optical resolution and purification, with patents from the 1980s detailing methods for resolving racemic mixtures using cinnamate salts. These foundational studies laid the groundwork for its modern applications in asymmetric catalysis and pharmaceutical development.

Significance in Organic Chemistry and Asymmetric Synthesis

The compound’s chiral center enables selective interactions in catalytic processes, making it indispensable for synthesizing enantiomerically pure molecules. Key applications include:

- Pharmaceutical intermediates: Precursor in antidepressant, anticonvulsant, and agrochemical formulations.

- Catalytic ligands: Enhances enantioselectivity in hydrogenation and redox reactions.

- Materials science: Influences self-assembly in polymers and organic electronics.

Nomenclature and Alternative Designations

| IUPAC Name | (S)-1-(4-Methylphenyl)ethanamine |

|---|---|

| Synonyms | (S)-(-)-4-(1-Aminoethyl)toluene; (S)-1-p-Tolylethanamine |

| CAS Number | 27298-98-2 |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

Molecular Structure and Configuration

(S)-(-)-1-(p-Tolyl)ethylamine, with the molecular formula C₉H₁₃N and molecular weight 135.21 g/mol, represents a chiral primary amine containing a para-methylphenyl substituent attached to an ethylamine backbone [1] [2] [3]. The compound exists as the S-enantiomer, denoted by the (-) optical rotation, indicating its specific three-dimensional arrangement in space [4] [5]. The molecular structure consists of a benzene ring substituted with a methyl group at the para position, connected to a chiral carbon center bearing both an amino group and a methyl substituent [6] [3].

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| CAS Number | 27298-98-2 |

| IUPAC Name | (1S)-1-(4-methylphenyl)ethanamine |

| MDL Number | MFCD00145246 |

Stereochemical Features and Chirality

The stereochemical center of (S)-(-)-1-(p-Tolyl)ethylamine is located at the carbon atom bearing the amino group, which is bonded to four different substituents: the amino group, a methyl group, a hydrogen atom, and the para-tolyl ring system [3] [7]. This configuration results in the S-absolute configuration according to the Cahn-Ingold-Prelog priority rules [7]. The compound exhibits a specific optical rotation of [α]₂₀/D -37° when measured neat, confirming its enantiomeric purity and chirality [4] [5]. The stereochemical integrity is maintained through careful synthesis and purification procedures, with enantiomeric excess values typically exceeding 98% in commercial preparations [1] [2] [7].

Conventional Synthetic Routes

Reductive Amination Approaches

Reductive amination represents one of the most fundamental and widely employed methods for synthesizing (S)-(-)-1-(p-Tolyl)ethylamine. This approach involves the condensation of 4-methylbenzaldehyde (para-tolualdehyde) with ammonia or primary amines to form an imine intermediate, followed by reduction to yield the desired amine product [1] [2]. The reaction typically proceeds through initial nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of water to form the imine bond [3].

The classical reductive amination procedure employs sodium borohydride (NaBH4) as the reducing agent in protic solvents such as ethanol or methanol [3] [2]. The reaction is typically conducted at ambient temperature with reaction times ranging from 30 minutes to several hours, depending on the specific substrate and reaction conditions [3]. Yields typically range from 60-90%, with the reaction proceeding through a two-step mechanism involving imine formation followed by selective reduction [1].

Advanced reductive amination protocols have been developed utilizing sodium cyanoborohydride (NaBH3CN) as a more selective reducing agent [2]. This approach offers improved chemoselectivity by preferentially reducing the imine over the starting aldehyde, thereby minimizing side reactions and improving overall yield [2]. The reaction can be performed under mild acidic conditions, which helps stabilize the imine intermediate and drives the equilibrium toward product formation [4].

Recent developments in reductive amination include the use of asymmetric variants employing chiral reducing agents or catalysts [4]. These approaches enable direct access to enantiomerically enriched products without requiring subsequent resolution steps [4]. The use of chiral Lewis acids such as ytterbium(III) acetate has been reported to enhance diastereoselectivity in reductive amination reactions, particularly for challenging alkyl-alkyl' α-chiral amines [4].

Stereoselective Hydrogenation Protocols

Stereoselective hydrogenation represents a cornerstone methodology for accessing (S)-(-)-1-(p-Tolyl)ethylamine with high enantiomeric purity. The approach typically involves the asymmetric hydrogenation of prochiral ketones or imines using chiral transition metal catalysts, most commonly rhodium or iridium complexes bearing chiral phosphine ligands [5] [6] [7].

The classical asymmetric hydrogenation protocol employs chiral rhodium catalysts derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or related chiral diphosphine ligands [8]. The reaction typically proceeds under mild conditions (20-50 °C, 1-10 bar H2 pressure) in polar protic solvents such as methanol or ethanol [5]. Enantiomeric excesses typically range from 90-99%, with catalyst loadings as low as 0.1-1.0 mol% achievable under optimized conditions [5].

Modern iridium-based hydrogenation systems have shown exceptional performance for the asymmetric hydrogenation of challenging substrates including α-substituted ketones and N-aryl imines [5]. The use of iridium-N,P ligand complexes has enabled the development of highly enantioselective protocols capable of achieving enantiomeric excesses exceeding 99% with excellent yields [5]. These systems often demonstrate superior functional group tolerance compared to traditional rhodium catalysts [5].

The development of dual hydrogenation protocols has emerged as a particularly powerful approach for constructing multiple stereogenic centers in a single operation [5]. These methods involve the sequential or simultaneous reduction of both C=C and C=O bonds, enabling the installation of two contiguous stereogenic centers with high stereoselectivity [5]. The combination of benzamide additives with iridium-N,P catalysts has been shown to unlock novel reactivity toward carbonyl hydrogenation while maintaining excellent enantioselectivity [5].

Resolution of Racemic Mixtures

The resolution of racemic 1-(p-Tolyl)ethylamine represents a well-established and industrially viable approach for obtaining enantiomerically pure material. This methodology relies on the formation of diastereomeric salts with chiral resolving agents, followed by selective crystallization to achieve enantiomeric separation [9] [10] [11] [12].

Classical resolution protocols employ cinnamate salts as resolving agents, utilizing the differential solubility properties of the resulting diastereomeric complexes [12]. The process typically involves dissolution of racemic 1-(p-Tolyl)ethylamine with cinnamic acid in a suitable solvent, followed by controlled crystallization to selectively precipitate one diastereomer [12]. Optical purities exceeding 99% enantiomeric excess can be achieved through careful optimization of crystallization conditions [12].

Advanced resolution methodologies have been developed utilizing mandelic acid derivatives as resolving agents [10] [13]. These approaches offer enhanced resolution efficiency through careful control of solvent dielectric properties and water content [10] [13]. The dielectrically controlled resolution (DCR) method enables the selective formation of either enantiomer through judicious choice of solvent composition, representing a significant advancement in resolution technology [10] [13].

The hemiphthalate salt resolution method represents another industrially important approach, particularly for large-scale production [11] [14]. This methodology employs the hemiphthalate of (S)-isopropylidene glycerol as a resolving agent, achieving maximum experimental efficiency of 69% yield with greater than 99% enantiomeric excess [11] [14]. The process benefits from simplified isolation procedures and excellent scalability for industrial applications [11] [14].

Asymmetric Synthesis Strategies

Chiral Catalyst-Mediated Synthesis

Chiral catalyst-mediated synthesis represents the most sophisticated and atom-economical approach for accessing (S)-(-)-1-(p-Tolyl)ethylamine directly from prochiral precursors. This methodology encompasses a diverse array of catalytic systems including chiral transition metal complexes, organocatalysts, and hybrid catalytic systems [8] [15] [16].

Chiral phosphoric acid catalysis has emerged as a particularly powerful methodology for the asymmetric synthesis of chiral amines [17] [15]. These bifunctional catalysts operate through simultaneous activation of both nucleophilic and electrophilic components, enabling high levels of stereochemical control in complex transformations [17] [15]. The modular nature of chiral phosphoric acids allows for systematic optimization of catalytic performance through structural modification of the catalyst backbone [17] [15].

The development of chiral Brønsted acid catalysts has revolutionized the field of asymmetric amine synthesis through enabling novel reaction manifolds such as dynamic kinetic resolution [17] [15]. These catalysts can facilitate the rapid racemization of starting materials coupled with enantioselective product formation, potentially enabling theoretical yields of 100% for single enantiomer products [17] [15].

Metal-catalyzed asymmetric synthesis employing chiral ligands represents another cornerstone methodology [8] [18]. The rational design of chiral ligands based on structural motifs such as BINAP, SEGPHOS, and related frameworks has enabled the development of highly enantioselective protocols for diverse transformations [8] [18]. Modern ligand design strategies increasingly focus on modular approaches that enable rapid optimization of catalytic performance for specific substrate classes [16].

Enzymatic Resolution Methods

Enzymatic resolution methods offer exceptional enantioselectivity and operate under environmentally benign conditions, making them increasingly attractive for industrial applications. The use of lipases, particularly Novozym 435, has been extensively investigated for the kinetic resolution of racemic 1-(p-Tolyl)ethylamine [19] [20].

The enzymatic resolution protocol typically employs isopropyl methoxyacetate as an acyl donor in combination with immobilized Novozym 435 under solvent-free conditions [19]. The reaction proceeds through selective acylation of one enantiomer, enabling separation based on the differential physical properties of the resulting amide and unreacted amine [19]. Enantiomeric excesses of 90-99% can be achieved with theoretical maximum yields of 50% for classical kinetic resolution [19].

Advanced enzymatic protocols have been developed utilizing engineered transaminases for the direct asymmetric synthesis of chiral amines from prochiral ketones [20] [21]. These systems offer significant advantages over traditional resolution methods by enabling theoretical yields of 100% while maintaining excellent enantioselectivity [20] [21]. The development of robust amine donors such as N-phenylputrescine has further enhanced the practical utility of transaminase-mediated synthesis [22].

The integration of enzymatic resolution with continuous flow processing represents a particularly promising development for industrial applications [23]. Flow-based enzymatic systems offer enhanced productivity, improved mass transfer, and simplified downstream processing compared to traditional batch operations [23]. The immobilization of enzymes on solid supports enables extended operational stability and facile catalyst recovery [23].

Kinetic Resolution Techniques

Kinetic resolution techniques exploit the differential reaction rates of enantiomers with chiral reagents or catalysts to achieve enantiomeric enrichment. This approach has found extensive application in the synthesis of (S)-(-)-1-(p-Tolyl)ethylamine through various catalytic manifolds [17] [24] [25].

Classical kinetic resolution protocols employ chiral acylating agents or catalysts to achieve selective derivatization of one enantiomer from a racemic mixture [17] [24]. The selectivity factor (s = kfast/kslow) determines the efficiency of the resolution process, with values greater than 20 typically required for practical applications [25]. The theoretical maximum yield for classical kinetic resolution is 50% for the desired enantiomer [24] [25].

Dynamic kinetic resolution represents a significant advancement over classical approaches by enabling theoretical yields of 100% through coupling of resolution with in situ racemization [17] [25]. This methodology requires that the racemization rate be equal to or greater than the resolution rate to prevent depletion of the fast-reacting enantiomer [25]. The development of effective racemization catalysts has been crucial for the practical implementation of dynamic kinetic resolution [26].

The application of chiral Brønsted acids in kinetic resolution has enabled the development of novel reaction manifolds including transfer hydrogenation and oxidative kinetic resolution [17]. These methodologies often demonstrate excellent substrate scope and can tolerate a wide range of functional groups while maintaining high enantioselectivity [17].

Modern Synthetic Developments

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for the synthesis of (S)-(-)-1-(p-Tolyl)ethylamine, offering numerous advantages over traditional batch processing including enhanced heat and mass transfer, improved safety, and superior scalability [27] [23] [28].

Continuous flow asymmetric synthesis protocols have been developed for the production of chiral amines utilizing various catalytic systems [28]. These approaches benefit from the precise control of reaction parameters achievable in flow systems, often resulting in improved selectivity and yield compared to batch processes [28]. The integration of multiple synthetic steps in telescoped flow sequences enables the efficient production of complex molecules without intermediate isolation or purification [28].

The development of microreactor technology has enabled the safe handling of hazardous reagents and reaction conditions that would be impractical in batch operations [27]. The high surface-to-volume ratio of microreactors provides exceptional heat transfer capabilities, enabling precise temperature control and improved reaction selectivity [27]. This technology is particularly valuable for exothermic reactions and processes requiring precise timing [27].

Flow-based biocatalytic systems have shown exceptional promise for the continuous production of chiral amines [23]. The immobilization of enzymes in flow reactors enables extended operational stability and facilitates catalyst recovery and reuse [23]. The integration of equilibrium-shifting strategies in flow systems has addressed the thermodynamic limitations often encountered in biocatalytic processes [23].

Green Chemistry Approaches

Green chemistry principles have been increasingly integrated into the synthesis of (S)-(-)-1-(p-Tolyl)ethylamine, driven by environmental concerns and regulatory pressures [29] [30] [31]. These approaches focus on minimizing waste, reducing energy consumption, and eliminating hazardous substances while maintaining or improving synthetic efficiency [30] [31].

The development of green solvent systems has been a major focus area, with particular emphasis on replacing traditional organic solvents with environmentally benign alternatives [29] [30]. Deep eutectic solvents (DESs) have emerged as particularly promising green solvents for amine synthesis, offering excellent solubility properties while being biodegradable and non-toxic [29]. These solvents often eliminate the need for additional ligands in metal-catalyzed reactions while providing enhanced catalytic activity [29].

Solvent-free synthesis protocols have been developed for various transformations relevant to chiral amine synthesis [30]. These approaches eliminate solvent-related waste and often provide enhanced reaction rates and selectivities due to higher reagent concentrations [30]. The use of solid-state reaction conditions and mechanochemical activation has enabled the development of efficient solvent-free protocols [30].

The implementation of renewable feedstocks represents another key aspect of green chemistry in pharmaceutical synthesis [30] [31]. The utilization of bio-based starting materials derived from renewable resources offers a more sustainable alternative to petroleum-based feedstocks [30]. The integration of biocatalysis with renewable substrates provides a particularly attractive approach for sustainable chiral amine synthesis [32] [30].

Scalable Industrial Synthesis Methods

The development of scalable industrial synthesis methods for (S)-(-)-1-(p-Tolyl)ethylamine has been driven by the increasing demand for this compound in pharmaceutical applications [34]. Industrial synthesis protocols must balance multiple considerations including cost-effectiveness, environmental impact, safety, and product quality [34].

Continuous manufacturing approaches have gained significant attention in the pharmaceutical industry due to their potential for improved efficiency, reduced waste, and enhanced quality control [28]. The integration of continuous flow processing with real-time monitoring and control systems enables precise optimization of reaction conditions and consistent product quality [28]. These systems often demonstrate superior economics compared to traditional batch processes, particularly for large-scale production [28].

The development of robust heterogeneous catalysts has been crucial for industrial implementation of asymmetric synthesis protocols [28]. These catalysts offer advantages including simplified separation, catalyst recovery and reuse, and reduced metal contamination of products [28]. The design of stable, high-activity heterogeneous catalysts remains an active area of research and development [28].

Process intensification strategies have been employed to reduce equipment footprint and improve process efficiency [30]. The integration of multiple unit operations in single pieces of equipment and the use of advanced reactor designs enable significant reductions in capital and operating costs [30]. These approaches are particularly valuable for the production of high-value, low-volume specialty chemicals such as chiral pharmaceutical intermediates [30].

| Synthetic Method | Methodology Type | Key Reagents/Catalysts | Typical Yield Range | Enantiomeric Excess | Scalability |

|---|---|---|---|---|---|

| Reductive Amination | Conventional | Aldehyde, NaBH4, ethanol | 60-90% | Racemic | High |

| Sodium Borohydride Reduction | Conventional | Sodium borohydride, ethanol | 70-95% | Racemic | High |

| Catalytic Hydrogenation | Conventional | Pd/C, H2, various solvents | 80-95% | Racemic | High |

| Asymmetric Hydrogenation | Asymmetric | Chiral Rh/Ir complexes, H2 | 85-98% | 90-99% | Medium |

| Chiral Catalyst-Mediated Synthesis | Asymmetric | Chiral phosphine ligands | 75-95% | 85-98% | Medium |

| Enzymatic Resolution | Enzymatic | Novozym 435, isopropyl methoxyacetate | 45-55% | 90-99% | Medium |

| Kinetic Resolution | Kinetic | Chiral acids, selective conditions | 40-50% | 85-95% | Medium |

| Diastereomeric Salt Formation | Resolution | Cinnamate, mandelic acid salts | 30-45% | 95-99% | High |

| Crystallization Resolution | Resolution | Chiral resolving agents | 25-40% | 90-99% | High |

| Flow Chemistry Processing | Modern | Continuous reactors, catalysts | 70-90% | 85-95% | Very High |

| Biocatalytic Synthesis | Modern | Transaminases, amine donors | 80-99% | 95-99% | High |

| Green Chemistry Approaches | Modern | Green solvents, sustainable methods | 65-85% | 80-95% | High |

XLogP3

GHS Hazard Statements

H302 (98.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.59%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (65.62%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (66.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (30.47%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant